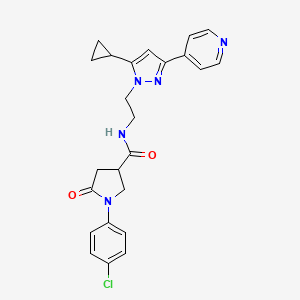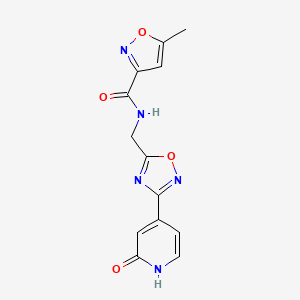
4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an isothiazole ring and a carboxamide group.Chemical Reactions Analysis
The chemical reactions involving compounds similar to “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” often involve the use of pyrrolidine . Pyrrolidine can efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” include a molecular weight of 344.43. The compound also has a molecular formula of C17H20N4O2S.Aplicaciones Científicas De Investigación
Enantioselective Multicomponent Reactions
The Passerini and Ugi reactions, prominent isocyanide-based multicomponent reactions, have been explored for the synthesis of heterocycles and macrocycles, including derivatives of 4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide. These reactions are crucial for generating compounds with potential pharmaceutical applications due to their efficiency in creating complex molecules from simpler substrates. Significant efforts have been made to achieve enantioselectivity in these reactions, highlighting their importance in the synthesis of biologically active compounds (Wang et al., 2018).
Antimicrobial Activity
Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated the potential antimicrobial activities of these compounds. Such studies are crucial for identifying novel agents that could be effective against resistant bacterial strains, indicating the broader implications of this chemical class in addressing public health challenges (Bayrak et al., 2009).
Synthesis of Heterocycles
The development of methodologies for synthesizing 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides showcases the versatility of these compounds in generating diverse heterocyclic structures. This area of research underscores the significance of such compounds in medicinal chemistry, where heterocycles are often the core structures of therapeutic agents (Albert & Trotter, 1979).
Direcciones Futuras
The future directions for research on “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” and similar compounds could involve further exploration of their potential uses in the treatment of human diseases . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Propiedades
IUPAC Name |
4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-13-14(17(23)21-10-4-5-11-21)20-24-15(13)16(22)19-9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,18H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXJXEJGIBCNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607426.png)
![3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2607427.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
![3-[[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2607433.png)
![2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2607435.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2607443.png)
